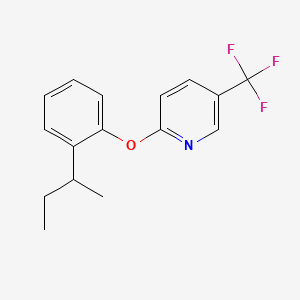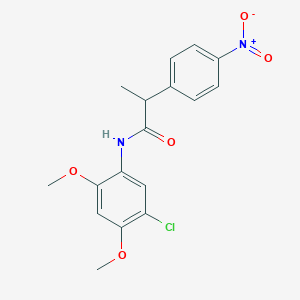![molecular formula C17H24ClNO5 B4074812 1-[3-(2-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074812.png)
1-[3-(2-chlorophenoxy)propyl]azepane oxalate
Overview
Description
1-[3-(2-chlorophenoxy)propyl]azepane oxalate, also known as CP-94,253, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds called azepanes, which are seven-membered heterocycles containing a nitrogen atom. CP-94,253 has been found to have a high affinity for the dopamine D4 receptor, which makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
1-[3-(2-chlorophenoxy)propyl]azepane oxalate works by binding to the dopamine D4 receptor and blocking the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking the activity of dopamine, this compound is believed to reduce the symptoms of psychiatric disorders such as schizophrenia and ADHD.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been found to increase the release of glutamate, a neurotransmitter that is involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[3-(2-chlorophenoxy)propyl]azepane oxalate is that it has a high affinity for the dopamine D4 receptor, which makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and ADHD. However, one of the limitations of this compound is that it has not been extensively studied in clinical trials, and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for the study of 1-[3-(2-chlorophenoxy)propyl]azepane oxalate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and ADHD. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, future studies could focus on the development of new compounds based on this compound, in order to improve its efficacy and reduce its potential side effects.
Scientific Research Applications
1-[3-(2-chlorophenoxy)propyl]azepane oxalate has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of psychiatric disorders such as schizophrenia and ADHD. The compound has been found to have a high affinity for the dopamine D4 receptor, which is believed to play a role in these disorders. This compound has also been studied for its potential use as an antipsychotic and as a treatment for drug addiction.
properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.C2H2O4/c16-14-8-3-4-9-15(14)18-13-7-12-17-10-5-1-2-6-11-17;3-1(4)2(5)6/h3-4,8-9H,1-2,5-7,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGAKRNPPPAEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4074734.png)
![N-allyl-N-[2-(2-tert-butylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074754.png)
![N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4074762.png)

![{2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074769.png)
![methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4074772.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074775.png)

![3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4074789.png)
![1-[4-(2,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4074797.png)

![N-allyl-N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074809.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-bromobenzamide](/img/structure/B4074821.png)
![2-(4-bromophenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4074846.png)